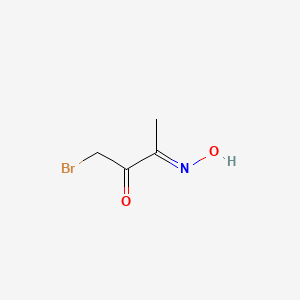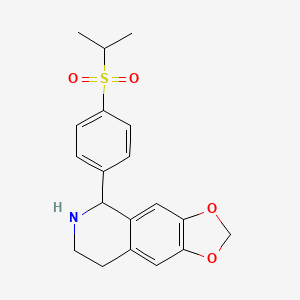![molecular formula C10H8N4 B13820669 1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)](/img/structure/B13820669.png)
1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) is a heterocyclic compound that belongs to the class of pyrazoloquinoxalines.
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) can be achieved through several synthetic routes. One common method involves the condensation of aromatic amines with pyrazolone derivatives in the presence of suitable catalysts and solvents. For example, heating a mixture of aromatic amine, aromatic aldehyde, and pyrazolone in ethylene glycol can yield the desired compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) has been widely studied for its applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as a fluorescent sensor and as a biologically active compound with antimicrobial and anticancer properties . In medicine, it is being investigated for its potential use in drug development. In industry, it is used in the production of materials with specific photophysical properties .
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) can be compared with other similar compounds, such as 1H-pyrazolo[3,4-b]quinolines and quinolinyl-pyrazoles. These compounds share similar structural features but differ in their specific substituents and functional groups. The uniqueness of 1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) lies in its specific photophysical and biological properties, which make it suitable for a wide range of applications .
Properties
Molecular Formula |
C10H8N4 |
|---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
3-methyl-2H-pyrazolo[4,3-b]quinoxaline |
InChI |
InChI=1S/C10H8N4/c1-6-9-10(14-13-6)12-8-5-3-2-4-7(8)11-9/h2-5H,1H3,(H,12,13,14) |
InChI Key |
ZQSKDUJFZDLMQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)N=C3C=CC=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate](/img/structure/B13820593.png)
![3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione](/img/structure/B13820600.png)
![2-{[2-Amino-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13820602.png)
![3-[(3-Chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13820607.png)






![4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid](/img/structure/B13820655.png)


